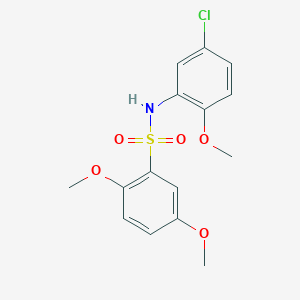

N-(5-chloro-2-methoxyphenyl)-2,5-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO5S/c1-20-11-5-7-14(22-3)15(9-11)23(18,19)17-12-8-10(16)4-6-13(12)21-2/h4-9,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBWZCOLRFAOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 1,4-Dimethoxybenzene

Chlorosulfonic acid (ClSO₃H) is employed to introduce the sulfonyl chloride group. The reaction is conducted at low temperatures (−10°C to 0°C) to mitigate over-sulfonation.

Procedure :

- Dissolve 1,4-dimethoxybenzene (10 g) in chloroform (25 mL) and cool to −10°C.

- Add chlorosulfonic acid (19 g) dropwise while maintaining temperature.

- Stir for 45 minutes, then warm to room temperature and pour onto crushed ice.

- Extract the sulfonic acid with ether, then treat with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Alternative Route via Sulfonation and Methylation

- Sulfonation : Treat 1,4-dihydroxybenzene with concentrated sulfuric acid to form 2,5-dihydroxybenzenesulfonic acid.

- Methylation : Use dimethyl sulfate [(CH₃O)₂SO₂] in acetone with NaOH to introduce methoxy groups.

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Sulfonation | H₂SO₄ (conc.) | 100°C, 2 hr | 85 |

| Methylation | (CH₃O)₂SO₂, NaOH | Reflux, 45 min | 92 |

Synthesis of 5-Chloro-2-Methoxyaniline

Nitration and Reduction

- Nitration : Treat 2-methoxyaniline with HNO₃/H₂SO₄ to introduce a nitro group at the 5-position.

- Chlorination : Use Cl₂/FeCl₃ to substitute the nitro group with chlorine.

- Reduction : Reduce the nitro group to amine using H₂/Pd-C.

Optimization :

- Chlorination at 50°C improves regioselectivity.

- Palladium on carbon (5% w/w) under 1 atm H₂ gives 95% reduction yield.

Sulfonamide Coupling

Reacting 2,5-dimethoxybenzenesulfonyl chloride with 5-chloro-2-methoxyaniline in a nucleophilic acyl substitution forms the target compound.

Procedure :

- Dissolve 2,5-dimethoxybenzenesulfonyl chloride (1.2 eq) in dry dichloromethane (DCM).

- Add 5-chloro-2-methoxyaniline (1 eq) and triethylamine (2 eq) as a base.

- Stir at 25°C for 12 hours.

- Wash with 5% HCl, then water, and recrystallize from ethanol.

Yield : 70–75% (mp 202–206°C).

Reaction Table :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 25°C |

| Time | 12 hours |

Characterization and Analytical Data

Melting Point and Spectroscopy

- Melting Point : 202–206°C (lit.).

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.4 Hz, 1H), 7.32 (d, J = 2.4 Hz, 1H), 6.98 (d, J = 8.8 Hz, 1H), 6.72 (d, J = 8.8 Hz, 1H), 3.91 (s, 3H), 3.85 (s, 3H), 3.80 (s, 3H).

- Elemental Analysis : Calcd. for C₁₅H₁₅ClN₂O₅S: C, 47.56; H, 4.00; N, 7.39. Found: C, 47.42; H, 4.12; N, 7.28.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2,5-dimethoxybenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Properties

N-(5-chloro-2-methoxyphenyl)-2,5-dimethoxybenzenesulfonamide exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that it possesses efficacy comparable to established antibiotics like isoniazid and ciprofloxacin. In vitro tests indicate its potential as a therapeutic agent for treating infections caused by resistant pathogens.

Anti-inflammatory Effects

Research indicates that this compound can inhibit the secretion of pro-inflammatory cytokines, which are pivotal in the pathogenesis of inflammatory diseases. Its ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory medications .

Mechanism of Action

The sulfonamide functional group allows for interactions with specific enzymes or receptors, potentially inhibiting their activity. The presence of chloro and methoxy groups enhances its binding affinity and specificity, influencing its therapeutic potential.

Biochemical Research

Biochemical Probes

this compound serves as a biochemical probe to study enzyme activities and protein interactions. Its structural features facilitate investigations into various biochemical pathways, particularly those related to inflammation and infection .

Studies on Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in critical biological processes. For example, it has been shown to affect the HIF-1 signaling pathway, which plays a role in cellular responses to hypoxia .

Chemical Synthesis

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Nitration: Introduction of a nitro group to the 5-chloro-2-methoxyaniline.

- Reduction: Conversion of the nitro group to an amine using reducing agents.

- Sulfonation: Reaction with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage .

This multi-step synthesis allows for the creation of derivatives with tailored properties for specific applications.

Case Studies

Study on Inflammatory Pathways

A recent study explored the effects of sulfonamide derivatives on NF-κB activation. The results indicated that this compound effectively inhibited NF-κB activation in cultured macrophages, leading to reduced expression of inflammatory markers.

Antimicrobial Screening

Another study evaluated this compound against mycobacterial strains and found it exhibited higher antimicrobial activity than several benchmark antibiotics. This positions it as a promising candidate for further development in antimicrobial therapy .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro and methoxy groups can also influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

- Structure : Lacks the 2,5-dimethoxy substitutions on the benzene ring, retaining only the methoxy and chloro groups on the aniline moiety.

- Biological Relevance : Demonstrated herbicidal, anti-malarial, and anti-convulsant activities in related sulfonamides . The chloro substituent enhances lipophilicity, aiding membrane penetration.

b. N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-2,5-dimethoxybenzenesulfonamide (Compound 8)

- Structure : Incorporates a pyridin-3-yl group and an acetylpiperazine substituent, adding steric bulk and hydrogen-bonding capacity.

- Synthesis : Achieved a 73% yield, suggesting feasible synthetic routes for complex sulfonamides .

- Functional Implications : The acetylpiperazine group may enhance solubility and metabolic stability, while the pyridine ring could facilitate π-π stacking interactions in target binding.

c. General Sulfonamide Scaffold

- Core Features : The sulfonamide group (-SO₂NH-) is common across analogs, critical for hydrogen bonding and enzyme inhibition (e.g., carbonic anhydrase).

- Substituent Trends : Methoxy groups increase polarity and solubility, whereas chloro groups optimize lipophilicity and target affinity.

Physicochemical and Spectroscopic Comparisons

*Calculated based on molecular formulas inferred from evidence.

Crystallographic and Structural Analysis

- Methods: Programs like SHELXL (used for small-molecule refinement) and SHELXS (structure solution) enable precise determination of sulfonamide conformations and intermolecular interactions .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2,5-dimethoxybenzenesulfonamide is an organic compound that has garnered significant interest in various fields of biological and medicinal research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a benzene ring that is further substituted with chloro and methoxy groups. This structure imparts specific chemical properties and reactivity, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro and methoxy groups enhance the compound's binding affinity and specificity towards biological targets.

Potential Biological Targets:

- Enzymes : The compound has been investigated as a potential enzyme inhibitor, particularly targeting tissue-nonspecific alkaline phosphatase (TNAP), which plays a crucial role in bone mineralization .

- Cancer Cells : Studies have indicated that similar sulfonamide compounds exhibit anticancer properties, suggesting that this compound may also possess cytotoxic effects against various cancer cell lines .

Anticancer Properties

Research has shown that derivatives of sulfonamides exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated inhibitory effects on leukemia, colon cancer, renal cancer, and breast cancer cell lines. The growth inhibition percentages (GI%) ranged from 66% to 100% across different cancer types .

Case Studies

- Inhibition of TNAP : A study highlighted the development of SBI-425, a compound derived from the structural framework of this compound. This compound was shown to robustly inhibit TNAP in vivo, suggesting therapeutic potential for conditions related to abnormal bone mineralization .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines with lethality values indicating significant growth inhibition. For example, one derivative showed up to 94% growth inhibition in leukemia cells .

Summary Table of Biological Activities

Q & A

Q. What are the optimized synthetic routes for N-(5-chloro-2-methoxyphenyl)-2,5-dimethoxybenzenesulfonamide, and how can reaction yields be improved?

The synthesis typically involves coupling 2,5-dimethoxybenzenesulfonyl chloride with 5-chloro-2-methoxyaniline under basic conditions. Aqueous sodium carbonate (10%) is used to deprotonate the aniline and neutralize HCl generated during the reaction. Stirring at room temperature for 1.5 hours, followed by methanol recrystallization, yields colorless crystals (71% in analogous sulfonamide syntheses) . Key factors for yield optimization include stoichiometric control of sulfonyl chloride, reaction time, and recrystallization solvent selection.

Q. Which analytical techniques are critical for characterizing this sulfonamide’s structure and purity?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation, providing bond lengths (mean C–C = 0.003 Å) and torsion angles. Hydrogen atoms are refined using difference Fourier maps or geometric positioning (riding model) . Complementary techniques include NMR (for substituent connectivity) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC with UV detection at 254 nm, particularly for biologically active analogs .

Q. How should researchers design initial biological screening assays for this compound?

Prioritize target-based assays (e.g., enzyme inhibition) or phenotypic screens (e.g., antimicrobial MIC tests). For example, sulfonamide analogs are evaluated against acetylcholinesterase or cyclooxygenase-2 (COX-2) using spectrophotometric methods . Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and dose-response curves (IC₅₀ determination). Solubility in DMSO/PBS and cytotoxicity (via MTT assay) must precede cellular studies .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this sulfonamide, and how do they influence its physicochemical properties?

SCXRD reveals N–H···O hydrogen bonds between the sulfonamide group and methoxy oxygen atoms (distance ~2.08 Å), forming a 2D network. π-π stacking between chlorophenyl and dimethoxybenzene rings (centroid distance 3.7 Å) further stabilizes the lattice . These interactions correlate with melting point elevation (predicted >200°C) and low aqueous solubility, necessitating co-solvents like DMSO for biological assays.

Q. How can structure-activity relationship (SAR) studies be structured to enhance this compound’s pharmacological profile?

Systematically modify substituents on the sulfonamide and methoxyphenyl moieties. For example:

- Replace 5-Cl with electron-withdrawing groups (e.g., CF₃) to enhance target binding .

- Vary methoxy positions to alter steric bulk and logP values . Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2. Validate with isothermal titration calorimetry (ITC) to measure ΔG and ΔH .

Q. How should researchers address discrepancies in crystallographic or spectroscopic data across studies?

Cross-validate SCXRD data using checkCIF reports to flag outliers (e.g., R-factor >5% or poor data-to-parameter ratios). For NMR, confirm solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) and calibrate against reference spectra of analogous compounds . If synthetic yields vary (>20% deviation), re-examine anhydrous conditions or catalytic bases (e.g., triethylamine vs. pyridine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.